

# The Potential of EDP-305 in the Treatment of Cholangiopathies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Cholangiopathies, a group of chronic liver diseases characterized by damage to the bile ducts, represent a significant unmet medical need. The farnesoid X receptor (FXR), a nuclear receptor that is a key regulator of bile acid, lipid, and glucose homeostasis, has emerged as a promising therapeutic target. **EDP-305** is a novel, potent, and selective non-bile acid FXR agonist that has shown considerable promise in preclinical and clinical studies for the treatment of cholestatic liver diseases, including primary biliary cholangitis (PBC). This technical guide provides an in-depth overview of the core data and methodologies related to the investigation of **EDP-305** in cholangiopathies, with a focus on its mechanism of action, preclinical efficacy, and clinical trial findings.

### **Introduction to EDP-305**

**EDP-305** is a synthetic, non-steroidal FXR agonist developed by Enanta Pharmaceuticals.[1] It is characterized by its high potency and selectivity for the FXR receptor with minimal cross-reactivity to other receptors such as the G protein-coupled bile acid receptor 1 (TGR5).[2][3] This selectivity is a key differentiator from other FXR agonists, like obeticholic acid (OCA), and may contribute to its distinct therapeutic profile.[2][3] **EDP-305** has been designed to avoid the formation of taurine and glycine conjugates, which are metabolites of bile acid-based FXR agonists that may be associated with off-target effects.[1]



# Mechanism of Action: FXR Agonism in Cholangiopathies

The therapeutic potential of **EDP-305** in cholangiopathies stems from its activation of the farnesoid X receptor (FXR). FXR is highly expressed in the liver and intestine and plays a central role in maintaining bile acid homeostasis.[4]

Signaling Pathway of FXR Activation:



Click to download full resolution via product page

Figure 1: Simplified signaling pathway of **EDP-305** as an FXR agonist.

Activation of FXR by **EDP-305** in the intestine leads to the induction of Fibroblast Growth Factor 19 (FGF19), which then travels to the liver.[5] In hepatocytes, FGF19 binds to its receptor complex (FGFR4/ $\beta$ -Klotho) and, along with direct FXR activation by **EDP-305**,



upregulates the Small Heterodimer Partner (SHP).[5] SHP, in turn, inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[5] This dual mechanism leads to a potent reduction in the overall bile acid pool. Furthermore, hepatic FXR activation upregulates the Bile Salt Export Pump (BSEP), promoting the excretion of bile acids from hepatocytes into the bile canaliculi.[4]

## **Preclinical Evidence in Cholangiopathy Models**

The efficacy of **EDP-305** has been rigorously evaluated in murine models of biliary fibrosis that mimic key aspects of human cholangiopathies.

### BALB/c.Mdr2-/- Mouse Model of Biliary Fibrosis

The BALB/c.Mdr2-/- mouse model is characterized by a genetic defect that leads to progressive biliary fibrosis, portal hypertension, and mimics features of primary sclerosing cholangitis (PSC).[2][3]

Experimental Workflow for BALB/c.Mdr2-/- Mouse Model Study:





Click to download full resolution via product page

Figure 2: Experimental workflow for the **EDP-305** study in the BALB/c.Mdr2-/- mouse model.

Quantitative Data from the BALB/c.Mdr2-/- Mouse Model:



| Parameter                    | Vehicle | EDP-305 (10<br>mg/kg)    | EDP-305 (30<br>mg/kg)      | OCA (30<br>mg/kg)             |
|------------------------------|---------|--------------------------|----------------------------|-------------------------------|
| Serum ALT (U/L)              | ~400    | ~280 (↓30%)              | ~188 (↓53%)                | ~280 (↓30%)                   |
| Portal Pressure<br>(mmHg)    | ~12     | Decreased                | Significantly<br>Decreased | No significant change         |
| Collagen Deposition (% area) | High    | Decreased                | ↓39%                       | No significant change         |
| α-SMA positive area (%)      | High    | Decreased                | ~3-fold reduction          | Dichotomous<br>effects        |
| CK19 positive area (%)       | High    | Decreased                | ~3-fold reduction          | Worsened<br>ductular reaction |
| Procollagen α1(I)<br>mRNA    | High    | Significantly<br>Reduced | Significantly<br>Reduced   | No effect                     |
| TGFβ1 mRNA                   | High    | Significantly<br>Reduced | Significantly<br>Reduced   | No effect                     |
| TIMP-1 mRNA                  | High    | Significantly<br>Reduced | Significantly<br>Reduced   | No effect                     |

Data compiled from An et al., Hepatology 2020.[2][3]

In this model, **EDP-305** treatment for 6 weeks, starting at an age when fibrosis is already established, led to significant improvements in liver injury and fibrosis.[2][3] Notably, **EDP-305** reduced serum transaminases by up to 53% and decreased portal pressure.[2][3] Histological analysis revealed a dose-dependent reduction in periportal bridging fibrosis, with up to a 39% decrease in collagen deposition at the high dose.[2][3] In contrast, while OCA also reduced serum transaminases, it did not improve fibrosis and was associated with a worsening of the ductular reaction, a key pathological feature of cholangiopathies.[2][3] **EDP-305**, however, suppressed the ductular reaction.[2][3]

## Methionine-Choline Deficient (MCD) Diet Mouse Model



While primarily a model for non-alcoholic steatohepatitis (NASH), the MCD diet model also induces significant liver injury and fibrosis, providing further insights into the anti-fibrotic potential of **EDP-305**.

Quantitative Data from the MCD-fed Mouse Model:

| Parameter                    | Vehicle | EDP-305 (10<br>mg/kg) | EDP-305 (30<br>mg/kg) | OCA (30<br>mg/kg)     |
|------------------------------|---------|-----------------------|-----------------------|-----------------------|
| Serum ALT (U/L)              | High    | -                     | ↓62%                  | ↓30%                  |
| Collagen Deposition (% area) | High    | 1                     | >80% reduction        | No significant change |

Data compiled from An et al., Hepatology 2020.[2][3]

In MCD-fed mice, **EDP-305** treatment for 4 weeks significantly reduced serum ALT by 62% and profoundly inhibited perisinusoidal fibrosis, with an over 80% reduction in collagen deposition. [2][3] Similar to the Mdr2-/- model, OCA had a less pronounced effect on ALT and did not improve fibrosis.[2][3]

# Clinical Development in Primary Biliary Cholangitis (PBC)

Based on the promising preclinical data, **EDP-305** advanced into clinical trials for the treatment of PBC, a chronic autoimmune cholangiopathy.

## The INTREPID Study (Phase 2)

The INTREPID study was a Phase 2, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy, safety, and tolerability of **EDP-305** in patients with PBC who had an inadequate response to or were intolerant of ursodeoxycholic acid (UDCA).[6]

INTREPID Study Design:





Click to download full resolution via product page

Figure 3: Overview of the INTREPID Phase 2 study design in PBC.

Quantitative Data from the INTREPID Study:



| Endpoint                                                 | Placebo         | EDP-305 1 mg     | EDP-305 2.5 mg   |
|----------------------------------------------------------|-----------------|------------------|------------------|
| Primary Endpoint:<br>≥20% reduction in<br>ALP at Week 12 | 11% of patients | 45% of patients  | -                |
| Secondary Endpoint:<br>Change from baseline<br>in ALT    | -               | Met              | Met              |
| Secondary Endpoint:<br>Change from baseline<br>in AST    | -               | Met              | Met              |
| Secondary Endpoint:<br>Change from baseline<br>in GGT    | -               | Met              | Met              |
| Adverse Events:<br>Pruritus                              | Mild            | Mild to Moderate | Mild to Moderate |

Data compiled from public press releases and clinical trial information.[7]

The study met its primary endpoint, with 45% of patients in the 1 mg **EDP-305** arm achieving at least a 20% reduction in alkaline phosphatase (ALP) at week 12, compared to 11% in the placebo group.[7] The study also met its secondary endpoints, demonstrating significant changes from baseline in liver enzymes including ALT, AST, and GGT.[7] The most common adverse event was pruritus, which was generally mild to moderate in severity.[7]

# **Experimental Protocols**Preclinical Studies

#### **Animal Models:**

BALB/c.Mdr2-/- Mice: Male BALB/c.Mdr2-/- mice were used. From 6 to 12 weeks of age, mice received daily oral gavage of either vehicle (0.5% methylcellulose), EDP-305 (10 or 30 mg/kg), or OCA (30 mg/kg).[2][3]



MCD Diet Mice: Male C57BL/6J mice were fed a methionine-choline deficient diet for 4
weeks to establish liver injury. For the following 4 weeks, mice received daily oral gavage of
vehicle, EDP-305 (10 or 30 mg/kg), or OCA (30 mg/kg).[2][3]

#### Histological and Molecular Analysis:

- Liver Histology: Liver tissues were fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned. Sections were stained with Hematoxylin and Eosin (H&E) for general morphology and Picrosirius Red for collagen deposition.[2][3]
- Immunohistochemistry (IHC): IHC was performed for α-smooth muscle actin (α-SMA) to identify activated hepatic stellate cells and for cytokeratin 19 (CK19) to assess the ductular reaction.[2][3]
- Gene Expression Analysis: Total RNA was extracted from liver tissue, and quantitative realtime PCR (qPCR) was performed to measure the mRNA levels of pro-fibrogenic genes (Procollagen α1(I), TGFβ1, TIMP-1).[2][3]

#### In Vitro Studies:

Hepatic Stellate Cell (HSC) Isolation and Culture: Primary HSCs were isolated from healthy
mouse livers and cultured. Cells were treated with EDP-305 or vehicle to assess the direct
effects on HSC activation and proliferation.[2][3]

### **Clinical Studies (INTREPID Trial)**

- Study Design: A Phase 2, multicenter, randomized, double-blind, placebo-controlled study.[6]
- Patient Population: Adults with a diagnosis of PBC with an inadequate response to or intolerance to UDCA.[6]
- Intervention: Patients were randomized to receive once-daily oral doses of EDP-305 (1 mg or 2.5 mg) or placebo for 12 weeks.
- Primary Endpoint: The proportion of patients achieving at least a 20% reduction in serum
   ALP from baseline at Week 12.[7]



 Secondary Endpoints: Changes from baseline in other liver enzymes (ALT, AST, GGT) and safety and tolerability assessments.

### **Conclusion and Future Directions**

**EDP-305** has demonstrated a promising preclinical profile as a potent and selective FXR agonist with significant anti-cholestatic and anti-fibrotic effects in relevant animal models of cholangiopathy. A key differentiating feature appears to be its ability to suppress the ductular reaction, a component of liver injury that is exacerbated by the first-generation FXR agonist OCA. The positive results from the Phase 2 INTREPID study in PBC patients further support its potential as a novel therapeutic for cholangiopathies. While pruritus remains a class effect of FXR agonists, the data suggests a potential for a therapeutic window with **EDP-305**. Further clinical development, including larger and longer-term studies, will be crucial to fully elucidate the efficacy and safety profile of **EDP-305** and to establish its place in the evolving treatment landscape for these challenging liver diseases. The focus of further development for **EDP-305** has shifted towards NASH, but its demonstrated efficacy in models of biliary disease suggests its potential utility in a broader range of fibrotic liver conditions.[7]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. patientworthy.com [patientworthy.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EDP-305 in patients with NASH: A phase II double-blind placebo-controlled dose-ranging study PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FXR signaling in the enterohepatic system PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enanta reports results of EDP-305 ARGON-1 Phase 2a study for NASH [clinicaltrialsarena.com]



- 7. scienceblog.cincinnatichildrens.org [scienceblog.cincinnatichildrens.org]
- To cite this document: BenchChem. [The Potential of EDP-305 in the Treatment of Cholangiopathies: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15573276#exploring-the-potential-of-edp-305-in-cholangiopathies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com